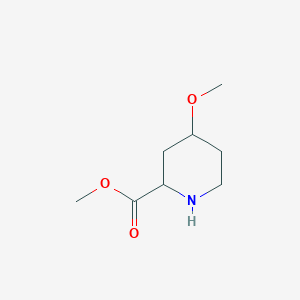

Methyl 4-methoxypiperidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPQLOKXPFXZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-methoxypiperidine-2-carboxylate chemical structure and properties

An In-Depth Technical Guide to Methyl 4-Methoxypiperidine-2-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. This guide provides a comprehensive technical overview of Methyl 4-Methoxypiperidine-2-carboxylate, a functionalized heterocyclic building block with significant potential in drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and application. We will explore its structural nuances, including critical stereochemistry, propose a logical synthetic pathway grounded in established chemical principles, and discuss its potential utility by examining the roles of similar compounds in the development of therapeutics such as the anticoagulant Argatroban and various kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates for the synthesis of novel bioactive compounds.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in FDA-approved drugs. Their prevalence stems from the scaffold's ability to impart desirable properties upon a molecule, including improved aqueous solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions with biological targets. The saturated, non-aromatic nature of the piperidine ring allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target binding.

Functionalization at the 2- and 4-positions of the piperidine ring is a common strategy in medicinal chemistry. The 2-position, often featuring a carboxylic acid or ester, can mimic natural amino acids like proline, making these derivatives valuable as peptide mimetics or building blocks for complex natural product synthesis.[1] The 4-position offers a vector for introducing additional pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic profiles. Methyl 4-Methoxypiperidine-2-carboxylate combines these features, presenting a synthetically versatile and sterically defined scaffold for constructing sophisticated molecular architectures.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and drug design.

Chemical Structure and Identity

-

IUPAC Name: Methyl 4-methoxypiperidine-2-carboxylate

-

Molecular Formula: C₈H₁₅NO₃

-

Molecular Weight: 173.21 g/mol

-

CAS Number: While a specific CAS number for this exact structure is not widely documented, the parent acid, 4-Methoxypiperidine-2-carboxylic acid, is registered under CAS 123811-79-0.[2]

Critical Stereochemistry

The structure possesses two stereocenters at the C2 and C4 positions. This gives rise to four possible stereoisomers, consisting of two pairs of enantiomers (cis and trans diastereomers).

The relative orientation (cis or trans) of the substituents significantly impacts the molecule's conformation and, consequently, its biological activity. In drug development, it is often crucial to synthesize and test each isomer individually, as therapeutic activity and off-target effects can be confined to a single stereoisomer.[1]

Physicochemical Data (Comparison with Analogues)

Direct experimental data for the title compound is limited. The following table provides data for structurally related molecules to offer an informed estimation of its properties.

| Property | Methyl 4-methoxypyridine-2-carboxylate[3][4] | Methyl 4-methylpiperidine-2-carboxylate[5] | Methyl piperidine-4-carboxylate[6] |

| Molecular Formula | C₈H₉NO₃ | C₈H₁₅NO₂ | C₇H₁₃NO₂ |

| Molecular Weight | 167.16 g/mol | 157.21 g/mol | 143.19 g/mol |

| Physical State | Solid | Liquid | Liquid |

| Melting Point | 47-50 °C | N/A | N/A |

| Boiling Point | 280.4 °C at 760 mmHg | N/A | N/A |

| Density | ~1.16-1.2 g/cm³ | N/A | N/A |

| Solubility | N/A | N/A | Slightly soluble in water[7] |

Rationale: The title compound is expected to be a liquid or low-melting solid at room temperature, similar to its piperidine analogues. The presence of the additional oxygen atom in the methoxy group compared to the methyl analogue may slightly increase its polarity and boiling point.

Predicted Spectroscopic Profile

-

¹H NMR: Expected signals would include a singlet for the ester methyl group (~3.7 ppm), a singlet for the methoxy methyl group (~3.3 ppm), and a series of multiplets in the 1.5-3.5 ppm range corresponding to the protons on the piperidine ring. The chemical shift of the proton at C2 would be diagnostic.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester (~170-175 ppm), the C-O carbon of the methoxy group (~55-60 ppm), the O-CH₃ carbon (~50-55 ppm), and several signals for the piperidine ring carbons between 20-60 ppm.

-

IR Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ for the C=O stretch of the ester is expected. C-O stretching bands for the ester and ether would appear in the 1000-1300 cm⁻¹ region. An N-H stretch would be visible around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The nominal mass for the molecular ion [M]⁺ would be 173. The fragmentation pattern would likely involve the loss of the methoxy group (-31) or the carbomethoxy group (-59).

Synthesis and Manufacturing

A robust and scalable synthetic route is essential for the practical application of any chemical building block. Below is a proposed synthetic strategy based on established methodologies for related piperidine derivatives.

Retrosynthetic Analysis

The most direct approach involves the esterification of the corresponding carboxylic acid. The acid itself can be derived from a more readily available starting material, such as a substituted pyridine, via catalytic hydrogenation, which is a common and reliable method for synthesizing piperidines.

Proposed Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis. The key transformation is the reduction of a substituted pyridine ring to the corresponding piperidine.

Step 1: Synthesis of Methyl 4-methoxypyridine-2-carboxylate

-

To a solution of 4-hydroxypyridine-2-carboxylic acid in a suitable solvent like DMF, add two equivalents of a base such as potassium carbonate.

-

Add a slight excess (1.1 equivalents) of a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature overnight. This step methylates both the carboxylic acid and the hydroxyl group.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-methoxypyridine-2-carboxylate.[3]

Step 2: Catalytic Hydrogenation to Methyl 4-methoxypiperidine-2-carboxylate

-

Dissolve the Methyl 4-methoxypyridine-2-carboxylate from Step 1 in an appropriate solvent, typically methanol or ethanol, in a high-pressure hydrogenation vessel.

-

Add a catalytic amount (5-10 mol%) of a hydrogenation catalyst. Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) are often effective for pyridine ring reduction.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture (e.g., to 50-80 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Diastereomer Separation

The hydrogenation product will be a mixture of cis and trans diastereomers.

-

Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent streaking) can often separate the diastereomers.

-

Analyze the separated fractions by ¹H NMR to determine the relative stereochemistry. The coupling constants and chemical shifts of the ring protons, particularly at C2 and C4, can help assign the cis and trans isomers.

-

Confirm the purity and identity of the final products using HPLC, LC-MS, and high-resolution mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The value of Methyl 4-Methoxypiperidine-2-carboxylate lies in its combination of a chiral scaffold and versatile functional groups.

Role as a Versatile Synthetic Intermediate

-

Secondary Amine: The N-H group can be acylated, alkylated, or used in reductive amination to introduce further diversity and build more complex structures.

-

Ester: The methyl ester can be hydrolyzed to the free carboxylic acid for amide coupling reactions or reduced to the primary alcohol for further functionalization.

-

Methoxy Group: The ether linkage is generally stable but can be designed to interact with specific pockets in a protein binding site or to fine-tune lipophilicity.

Case Study: The Argatroban Precursor

A compelling example of the utility of this compound class is the synthesis of Argatroban, a direct thrombin inhibitor used as an anticoagulant. A key intermediate in its synthesis is (2R, 4R)-4-methylpiperidine-2-carboxylic acid.[8] This highlights the industrial and pharmaceutical relevance of stereochemically pure 2,4-disubstituted piperidines. The synthesis of Argatroban demonstrates how this piperidine core is incorporated to create a molecule that fits precisely into the active site of the thrombin enzyme.

Potential Therapeutic Targets

Given the prevalence of the piperidine scaffold, Methyl 4-Methoxypiperidine-2-carboxylate could serve as a key building block for developing novel agents targeting a range of diseases:

-

Kinase Inhibitors: Many kinase inhibitors utilize heterocyclic scaffolds to target the ATP-binding site. The piperidine core could serve as a foundation for new inhibitors of targets like VEGFR or EGFR.[9]

-

Central Nervous System (CNS) Agents: The ability to cross the blood-brain barrier makes piperidine-containing compounds suitable for developing treatments for neurological and psychiatric disorders.

-

Analgesics: Functionalized piperidines are the core of highly active narcotic analgesics, including fentanyl and its analogues.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the title compound is not available, the handling procedures should be based on data from structurally similar and reactive piperidine derivatives.

Hazard Identification

Based on analogues like 4-methylpiperidine, the compound should be treated as potentially hazardous.[11]

-

GHS Pictograms (Anticipated): Flammable Liquid, Corrosive, Acutely Toxic.

-

Hazard Statements (Anticipated): Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[11]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment: Wear appropriate PPE, including:

-

Nitrile or neoprene gloves.

-

Chemical safety goggles and a face shield.

-

A flame-retardant lab coat.[12]

-

-

Precautions: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Disposal

Dispose of waste material and empty containers in accordance with all applicable federal, state, and local environmental regulations. This should be done through a licensed professional waste disposal service. Do not allow the product to enter drains.[12]

Conclusion

Methyl 4-Methoxypiperidine-2-carboxylate represents a valuable and versatile building block for modern chemical synthesis and drug discovery. Its well-defined three-dimensional structure, conferred by its two stereocenters, combined with multiple points for synthetic elaboration, makes it an attractive scaffold for creating novel and complex molecular entities. While direct characterization data is sparse, established synthetic routes for analogous compounds provide a clear path to its preparation. By leveraging the insights from related structures used in the synthesis of approved drugs, researchers can confidently employ this compound to explore new chemical space and develop the next generation of therapeutics.

References

- Vertex AI Search. (n.d.).

- Thermo Fisher Scientific. (2015, February 2).

- Sigma-Aldrich. (2023, October 27).

- PubChem. (n.d.). Methyl 4-methylpiperidine-2-carboxylate hydrochloride.

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved February 14, 2026.

- MySkinRecipes. (n.d.).

- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.).

- Zaragoza, F., & Stephensen, H. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PrepChem.com. (n.d.).

- Roglić, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- PharmaCompass.com. (n.d.). methyl 4-[(2-methylpropan-2-yl)

- Jubilant Ingrevia. (n.d.). N-Methylpiperidine. Retrieved February 14, 2026.

- Wikipedia. (n.d.). Methoxypiperamide. Retrieved February 14, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Power of Precision: Methyl (S)

- Sirajuddin, M., et al. (2022). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, BIOLOGICAL SCREENING AND POM ANALYSIS OF POTENTIALLY BIOACTIVE COPPER(II) CARBOXYLATES. Bulletin of the Chemical Society of Ethiopia.

- PubChem. (n.d.). Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride.

- Merck Millipore. (n.d.). 4-Methylpiperidine CAS 626-58-4. Retrieved February 14, 2026.

- Labsolu. (n.d.). methyl 4-methoxypiperidine-4-carboxylate hydrochloride. Retrieved February 14, 2026.

- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- ChemScene. (n.d.).

- Thermo Scientific Chemicals. (n.d.).

- ChemicalBook. (n.d.). 4-METHOXY-PIPERIDINE-2-CARBOXYLIC ACID CAS#: 123811-79-0. Retrieved February 14, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Piperidinecarboxylate | 2971-79-1. Retrieved February 14, 2026.

- Bedoya, L. M., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-METHOXY-PIPERIDINE-2-CARBOXYLIC ACID CAS#: 123811-79-0 [amp.chemicalbook.com]

- 3. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - Methyl 4-methylpiperidine-2-carboxylate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 4-Piperidinecarboxylate | 2971-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. peptide.com [peptide.com]

Methodological & Application

hydrolysis conditions for Methyl 4-methoxypiperidine-2-carboxylate ester

An In-Depth Guide to the Hydrolysis of Methyl 4-methoxypiperidine-2-carboxylate

Abstract

Methyl 4-methoxypiperidine-2-carboxylate is a pivotal chiral building block in medicinal chemistry and drug development, serving as a precursor for a variety of complex molecular targets. The conversion of this methyl ester to its corresponding carboxylic acid is a fundamental transformation, yet it requires careful consideration of reaction conditions to ensure high yield and, critically, to preserve the stereochemical integrity at the C2 position. This application note provides a comprehensive guide to the hydrolysis of methyl 4-methoxypiperidine-2-carboxylate, detailing protocols for base-catalyzed saponification and acid-catalyzed hydrolysis. We delve into the mechanistic underpinnings of these methods, discuss critical experimental parameters, and offer insights into potential challenges such as epimerization. This guide is intended for researchers and scientists in organic synthesis and drug development, providing them with the necessary protocols and theoretical background to successfully perform this key transformation.

Introduction: The Strategic Importance of Hydrolysis

The piperidine scaffold is a privileged structure in pharmacology, present in numerous approved drugs. Functionalized derivatives, such as 4-methoxypiperidine-2-carboxylic acid, offer multiple points for chemical modification, making them highly valuable in the synthesis of novel therapeutic agents. The hydrolysis of the methyl ester is often a necessary step to reveal a carboxylic acid handle, which can then be used for amide bond formation, further functionalization, or to modulate the physicochemical properties of the final molecule.

The choice of hydrolysis method is not trivial. The proximity of the C2 ester to the nitrogen atom and the presence of an α-proton introduce specific chemical challenges. Aggressive reaction conditions can lead to undesirable side reactions, with the most significant being the loss of stereochemical purity through epimerization at the C2 position. Therefore, a robust and well-controlled hydrolysis protocol is essential.

Mechanistic Principles of Ester Hydrolysis

Understanding the reaction mechanisms is key to selecting the appropriate conditions and troubleshooting potential issues. Ester hydrolysis can be broadly categorized into base-catalyzed and acid-catalyzed pathways.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common method for ester hydrolysis.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by a base to form a carboxylate salt. This final acid-base step is effectively irreversible and drives the reaction to completion.[2][3][4]

Caption: General mechanism of base-catalyzed ester hydrolysis.

A primary concern with this method is the potential for epimerization of the α-carbon (C2). The α-proton can be abstracted by the base, leading to the formation of an enolate intermediate, which can then be protonated from either face, resulting in racemization.[5][6] The choice of base, temperature, and reaction time are critical to mitigate this risk.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[1][2] The reaction begins with the protonation of the carbonyl oxygen by a strong acid (e.g., HCl, H₂SO₄), which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group to yield the protonated carboxylic acid. Unlike saponification, every step in this mechanism is reversible, and a large excess of water is typically required to drive the equilibrium towards the products.[1][7]

Critical Experimental Parameters

-

Choice of Base: Lithium hydroxide (LiOH) is often preferred for saponification as it can sometimes provide better yields and reduced side reactions compared to NaOH or KOH.[8] The use of milder bases or careful control of stoichiometry is crucial.

-

Solvent System: A mixture of an organic solvent (like THF, methanol, or ethanol) and water is typically used to ensure the solubility of both the ester substrate and the inorganic base.[9]

-

Temperature: Lower temperatures (e.g., 0 °C to room temperature) are strongly recommended to minimize the rate of epimerization.[6] While heating can accelerate hydrolysis, it significantly increases the risk of racemization.

-

Reaction Monitoring: The progress of the reaction should be carefully monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged exposure to harsh conditions once the reaction is complete.

-

Stereochemical Integrity: After hydrolysis, the enantiomeric purity of the resulting carboxylic acid should be verified using a suitable analytical method, such as chiral HPLC.[10][11][12]

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide (LiOH)

This protocol is often the method of choice due to its efficiency and generally milder conditions, which helps preserve stereochemical integrity.

Materials:

-

Methyl 4-methoxypiperidine-2-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: Dissolve methyl 4-methoxypiperidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Addition of Base: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the cooled solution in one portion.

-

Reaction: Stir the reaction mixture vigorously at 0 °C, allowing it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Acidification: Carefully add 1 M HCl dropwise to neutralize the excess base and protonate the carboxylate salt. Adjust the pH to approximately 2-3 (verify with pH paper). An acidic pH is crucial to ensure the carboxylic acid is in its neutral, extractable form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-methoxypiperidine-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for the saponification protocol.

Protocol 2: Acid-Catalyzed Hydrolysis

This method can be an alternative if the substrate is sensitive to basic conditions (aside from epimerization) or if saponification proves ineffective.

Materials:

-

Methyl 4-methoxypiperidine-2-carboxylate

-

6 M Hydrochloric acid (HCl) or aqueous H₂SO₄

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: Place the methyl 4-methoxypiperidine-2-carboxylate (1.0 eq) in a round-bottom flask.

-

Add Acid: Add an excess of aqueous acid (e.g., 6 M HCl). The volume should be sufficient to dissolve the starting material upon heating.

-

Heating: Heat the mixture to reflux (typically around 100-110 °C) using a heating mantle or oil bath.

-

Reaction Time: Maintain the reflux for several hours (e.g., 4-24 hours). Monitor the reaction by TLC or LC-MS. Due to the reversible nature of the reaction, it may require longer times to reach completion.[2]

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: The product, 4-methoxypiperidine-2-carboxylic acid hydrochloride, may precipitate upon cooling. If not, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

-

Purification: The resulting salt can be purified by recrystallization. If the free acid is desired, a careful neutralization and extraction procedure similar to the one in Protocol 1 would be required.

Data Summary and Method Comparison

| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |

| Driving Force | Irreversible deprotonation of the acid product[2] | Use of a large excess of water |

| Typical Reagents | LiOH, NaOH, KOH in THF/Water or MeOH/Water[8][9] | HCl (aq), H₂SO₄ (aq) |

| Temperature | 0 °C to Room Temperature (recommended) | Reflux (High Temperature) |

| Key Advantage | Reaction goes to completion at moderate temperatures. | Avoids base-sensitive functional groups and base-mediated epimerization. |

| Key Disadvantage | High risk of epimerization at C2 [5][6] | Reversible reaction, requires harsh conditions (heat), potential for other acid-catalyzed side reactions. |

| Work-up | Requires careful neutralization/acidification before extraction. | Typically involves isolation of the hydrochloride salt. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base/acid, low temperature, or short reaction time. Steric hindrance around the ester. | Increase stoichiometry of the reagent (e.g., up to 5 eq of base). Increase reaction time. Cautiously increase temperature, monitoring for epimerization. |

| Low Yield | Incomplete reaction. Product loss during work-up (e.g., incomplete extraction). | Ensure complete acidification (pH ~2) before extraction. Perform multiple extractions (3-4 times). |

| Epimerization/Racemization | Reaction temperature is too high. Reaction time is too long. Base is too strong or used in large excess. | Perform the reaction at 0 °C or below. Monitor carefully and stop the reaction as soon as the starting material is consumed. Use LiOH instead of NaOH/KOH. |

| Decomposition | Substrate is unstable to the strong acidic or basic conditions. The 4-methoxy group could be sensitive to strong acid at high temperatures. | Use milder conditions (lower temperature, weaker base). Consider enzymatic hydrolysis as an alternative. |

Conclusion

The hydrolysis of methyl 4-methoxypiperidine-2-carboxylate is a critical transformation that requires a careful and deliberate approach. For most applications, base-catalyzed hydrolysis using lithium hydroxide at low temperatures (0 °C to RT) offers the best combination of reaction efficiency and control over stereochemical integrity. Acid-catalyzed hydrolysis remains a viable, albeit harsher, alternative. In all cases, diligent reaction monitoring and subsequent analysis of chiral purity are paramount to ensure the quality of the final carboxylic acid product. For particularly sensitive substrates where preserving chirality is the absolute priority, exploring enzymatic methods may be a worthwhile endeavor.[13][14]

References

- Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

-

CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]

-

He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

Pougny, J.-R., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Available at: [Link]

-

Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

-

YouTube. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. Available at: [Link]

-

YouTube. (2014). Chemistry Vignettes: Base catalysed ester hydrolysis. Available at: [Link]

-

Schepmann, D., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(4), 2267-2283. Available at: [Link]

-

Scheidt, F., et al. (1994). Hydrolysis of peptide esters by different enzymes. Pharmazie, 49(5), 348-50. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Gessner, W., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Available at: [Link]

-

Ilkei, V., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(15), 4417. Available at: [Link]

-

Abushanab, E., & Bindra, J. S. (1989). Chiral separation of nipecotic acid amides. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1579-84. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. jocpr.com [jocpr.com]

- 9. Saponification-Typical procedures - operachem [operachem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. mdpi.com [mdpi.com]

- 12. Chiral separation of nipecotic acid amides [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-protection protocols for Methyl 4-methoxypiperidine-2-carboxylate

Application Note: Optimized Strategies for the N-tert-Butoxycarbonylation of Methyl 4-Methoxypiperidine-2-carboxylate

Part 1: Executive Summary

This guide details the protocol for the installation of the tert-butoxycarbonyl (Boc) protecting group onto Methyl 4-methoxypiperidine-2-carboxylate . While Boc protection is a standard transformation, this specific substrate presents unique challenges due to the C2-stereocenter (susceptible to epimerization) and the piperidine ring conformation (leading to complex NMR spectra due to rotamers).

Key Recommendations:

-

Primary Method: Anhydrous Dichloromethane (DCM) with Triethylamine (TEA). This method minimizes the risk of ester hydrolysis and C2-epimerization compared to aqueous hydroxide conditions.

-

Critical Control: Temperature must be maintained at

during reagent addition to suppress exotherms and side reactions. -

Analysis:

NMR validation requires awareness of carbamate rotamers, which manifest as broad or split signals, often mistaken for impurities.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) onto the carbonyl of di-tert-butyl dicarbonate (

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of

. -

Elimination: tert-Butyl carbonate is eliminated, which subsequently decomposes into

(gas) and tert-butoxide.[1] -

Proton Transfer: The base (TEA) scavenges the proton from the resulting ammonium intermediate (or the tert-butoxide acts as the base in base-free variants, though TEA is preferred for kinetics).

Stereochemical Integrity (The C2 Challenge)

The C2 position is

-

Risk: Strong bases (e.g.,

, -

Solution: Use organic bases (TEA, DIPEA) or mild inorganic bases (

) and maintain low temperatures (

Rotamerism in NMR

Unlike flexible linear amines,

Part 3: Experimental Protocols

Method A: Anhydrous Protection (Recommended)

Best for: Scaling up, moisture-sensitive substrates, and preventing ester hydrolysis.

Reagents:

-

Substrate: Methyl 4-methoxypiperidine-2-carboxylate (or its HCl salt).

-

Reagent:

(1.1 – 1.2 equivalents). -

Base: Triethylamine (TEA) (1.5 eq for free amine; 2.5 eq if using HCl salt).

-

Solvent: Dichloromethane (DCM) (anhydrous preferred).

Protocol:

-

Preparation: Charge a round-bottom flask with Methyl 4-methoxypiperidine-2-carboxylate (

) and DCM ( -

Base Addition: Cool the solution to

(ice bath). Add TEA ( -

Boc Addition: Dissolve

( -

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Workup:

-

Dilute with DCM.

-

Wash with 0.5 M Citric Acid or 1 M

( -

Wash with Saturated

( -

Wash with Brine (

).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: Biphasic Schotten-Baumann (Alternative)

Best for: Small scale, or if the starting material is very polar/salt-heavy.

Reagents:

-

Solvent: THF / Water (1:1 ratio).

-

Base:

(3.0 equiv). -

Reagent:

(1.2 equiv).

Protocol:

-

Dissolution: Dissolve the substrate in THF/Water (1:1). Add solid

. -

Addition: Cool to

. Add -

Reaction: Stir vigorously at RT for 6–12 hours.

-

Workup:

-

Evaporate most of the THF under reduced pressure.

-

Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (

).[3] -

Combine organics, wash with brine, dry over

, and concentrate.

-

Part 4: Visualization & Workflow

The following diagram illustrates the logic flow for Method A, emphasizing critical decision points for purity and stereochemical preservation.

Caption: Figure 1. Optimized workflow for anhydrous Boc-protection (Method A), highlighting critical temperature controls to prevent epimerization.

Part 5: Analytical Validation

NMR Interpretation (The Rotamer Trap)

Researchers often misinterpret the NMR of this compound as impure. Due to the slow rotation of the

| Proton Environment | Expected Chemical Shift ( | Multiplicity | Notes |

| Boc-CH3 | 1.40 – 1.50 ppm | Singlet (Split) | Often appears as two singlets or a broad hump. |

| Ester-CH3 | 3.70 – 3.75 ppm | Singlet | Usually sharp, but can be split. |

| C2-H | 4.80 – 5.10 ppm | Broad/Multiplet | Highly diagnostic; shifts significantly between rotamers. |

| Methoxy-CH3 | 3.30 – 3.40 ppm | Singlet | May show slight broadening. |

Validation Technique: To confirm rotamers vs. impurities, run a High-Temperature NMR (e.g., at

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of methyl ester | Ensure anhydrous conditions (Method A). Avoid strong bases like NaOH. |

| Racemization | High temp or strong base | Keep reaction at |

| Starting Material Remains | HCl salt not neutralized | Ensure enough base (TEA) was added to neutralize the HCl salt plus act as the scavenger. |

| Product is an Oil/Gum | Normal for this compound | This ester is typically a viscous oil. High vacuum is required to remove traces of |

Part 6: References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (Standard reference for Boc stability and cleavage conditions).

-

Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanistic foundation of nucleophilic substitution at carbonyls).

-

Han, G., et al. (2009). "Rotamerism in N-Boc-Piperidines." Journal of Organic Chemistry. (Discussion on NMR coalescence temperatures for piperidine carbamates).

-

Agami, C., et al. (1986). "Stereoselective synthesis of 2-substituted piperidines." Tetrahedron. (Context on preserving stereochemistry in piperidine-2-carboxylates).

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-methoxypiperidine-2-carboxylate Purification

Case ID: PUR-M4MPC-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting isolation, purification, and stability of Methyl 4-methoxypiperidine-2-carboxylate oil.

Initial Assessment & Triage

Before proceeding with bulk purification, identify your specific failure mode using the diagnostic table below.

| Symptom | Probable Cause | Immediate Action |

| Black/Brown Tar | Oxidative polymerization or decomposition of the free amine. | Stop. Do not distill. Proceed to Module 4 (Salt Formation) immediately to stabilize. |

| Streaking on TLC | Interaction between basic amine and acidic silica silanols.[1][2] | Add 1-2% Triethylamine (TEA) or 1% NH₄OH to your eluent. |

| Double NMR Peaks | Presence of cis and trans diastereomers (C2/C4 centers). | See Module 2 for diastereomer separation strategies. |

| Low Yield (Aq.[3] Workup) | Product is water-soluble (amphiphilic nature). | Saturate aqueous layer with NaCl; use CHCl₃/iPrOH (3:1) for extraction.[4] |

| Loss of Methyl Group | Ester hydrolysis during basic workup. | Reduce pH of basic wash to 8.5–9.0; work quickly in cold conditions. |

Core Purification Protocols

Module 1: The "Gentle" Acid-Base Extraction

Objective: Remove neutral organic impurities and unreacted starting materials without hydrolyzing the ester. Context: This molecule is an amino ester. It is base-labile (ester hydrolysis) and acid-stable (salt formation).

Step-by-Step Protocol:

-

Dissolution: Dissolve crude oil in EtOAc or Et₂O (10 mL/g).

-

Acid Extraction: Extract the organic layer with cold 0.5 M HCl (3x).

-

Wash: Wash the combined acidic aqueous layer with fresh Et₂O (1x) to remove trapped neutrals.

-

Basification (CRITICAL):

-

Cool the aqueous layer to 0°C.

-

Slowly adjust pH to ~9-10 using Saturated NaHCO₃ or 2M K₂CO₃. Do not use NaOH (high risk of saponification).

-

-

Re-Extraction: Extract aqueous layer with DCM or CHCl₃ (3x).

-

Note: If the product is highly water-soluble, use CHCl₃:Isopropanol (3:1).

-

-

Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

Visualization: Acid-Base Logic Flow

Figure 1: Selective acid-base extraction workflow to isolate the amino ester while preventing hydrolysis.

Module 2: Diastereomer Separation (Cis/Trans)

Objective: Separate the (2S,4S)/(2R,4R) cis-racemate from the (2S,4R)/(2R,4S) trans-racemate. Context: The 2-carboxylate and 4-methoxy groups create diastereomers. Separation is difficult on silica due to amine tailing.

Troubleshooting Guide:

-

Deactivate the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic silanol sites that cause streaking [2].

-

Eluent Optimization:

-

Standard: Hexanes:EtOAc (start 80:20, gradient to 50:50) + 1% TEA.

-

Polar Option: DCM:MeOH (95:5) + 1% NH₄OH.

-

-

Alternative: Fractional Crystallization (Salt Form):

-

If chromatography fails, convert the mixture to the Oxalate or Picrate salt.

-

Diastereomeric salts often have vastly different solubility profiles in EtOH or Acetone, allowing one isomer to crystallize out while the other remains in the mother liquor.

-

Module 3: High-Vacuum Distillation (Kugelrohr)

Objective: Final polishing of the oil to remove solvent traces and non-volatile tars. Warning: Amino esters are thermally unstable.

-

Equipment: Kugelrohr or Short-Path Distillation apparatus.

-

Vacuum: Must be <0.5 mmHg.

-

Temperature: Keep bath temperature <120°C. If it doesn't distill, do not increase heat (risk of polymerization); improve vacuum instead.

Module 4: Stabilization (Salt Formation)

Objective: Convert the unstable oil into a stable, storable solid. Recommendation: This is the most robust method for long-term storage.

-

HCl Salt: Dissolve oil in dry Et₂O. Add 2M HCl in Et₂O dropwise. The white solid precipitates immediately. Filter and wash with Et₂O.

-

Pros: Pharmaceutically acceptable.

-

Cons: Can be hygroscopic [3].

-

-

Oxalate Salt: Dissolve oil in EtOH. Add 1 eq. of Oxalic acid dissolved in hot EtOH. Cool slowly to crystallize.

-

Pros: Non-hygroscopic, excellent for removing impurities via recrystallization.

-

Visualization: Purification Decision Tree

Figure 2: Logical decision tree for selecting the appropriate purification method based on crude material state.

Frequently Asked Questions (FAQ)

Q: My product disappears after the acid wash. Where did it go?

A: You likely discarded the aqueous layer. Amino esters form water-soluble salts (

Q: The oil solidifies into a glass after distillation. Is this normal? A: Yes. Many substituted piperidines are "waxy solids" or supercooled liquids. If it's a glass, it is likely pure. To handle it, dissolve in a small amount of DCM or convert to a salt.

Q: Can I use Boc-protection to purify?

A: Yes. If the free amine is too difficult to handle, react the crude with

Q: Why does the NMR show a complex mixture of rotamers? A: If you are looking at the N-Boc or N-Acyl derivative, restricted rotation around the amide bond causes rotamers (broad or split peaks in NMR). Run the NMR at 50°C to coalesce the peaks for confirmation.

References

-

PubChem. (2025).[9] Methyl piperidine-2-carboxylate | C7H13NO2.[10] National Library of Medicine.[9] Link

-

BenchChem. (2025).[2] Troubleshooting Streaking of Amines on Silica Gel Columns. Technical Support Center. Link

-

ChemScene. (2025). Methyl piperidine-2-carboxylate hydrochloride Data Sheet. Link

-

Kiricojevic, V. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatography [chem.rochester.edu]

- 7. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of Methyl 4-methoxypiperidine-2-carboxylate Salts

Welcome to the technical support center for the crystallization of Methyl 4-methoxypiperidine-2-carboxylate and its associated salts. This guide is designed for researchers, chemists, and drug development professionals who are working to purify this important piperidine derivative. As a polar molecule containing a basic nitrogen, a methoxy ether, and a carboxylate ester, achieving high purity and a stable, crystalline solid form often requires careful technique and troubleshooting.[1]

This document moves beyond simple protocols to explain the underlying principles, helping you make informed decisions during your experiments. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Fundamentals & Best Practices

Before diving into specific problems, understanding the fundamentals is key. The structure of Methyl 4-methoxypiperidine-2-carboxylate dictates its behavior. Its polarity makes it highly soluble in many polar solvents, which can make crystallization challenging. Therefore, it is almost always purified as a salt.

Why Crystallize as a Salt? Salt formation is a crucial strategy for ionizable compounds.[2] For this piperidine derivative, protonating the basic nitrogen atom with an acid (like HCl or methanesulfonic acid) offers several advantages:

-

Increased Crystallinity: Salts often form more ordered crystal lattices compared to their freebase counterparts.

-

Modified Solubility: It allows for the use of a wider range of solvent systems, particularly solvent/anti-solvent combinations.

-

Higher Melting Point: Salts typically have higher melting points, which can reduce the likelihood of "oiling out" during crystallization.[3]

-

Improved Stability: The salt form can be more stable to oxidation or degradation.[4]

Core Crystallization Techniques There are three primary methods for crystallizing organic salts, all based on achieving a state of supersaturation from which crystals can nucleate and grow.[5]

-

Slow Cooling: The compound is dissolved in a minimal amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystallization.[6]

-

Anti-Solvent Addition: The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "poor" solvent (the anti-solvent), in which the compound is insoluble, is then added, causing the solubility to drop and inducing crystallization.[7][8][9]

-

Slow Evaporation: The compound is dissolved in a solvent or solvent mixture at room temperature. The solvent is allowed to evaporate slowly, increasing the concentration of the compound until it reaches saturation and begins to crystallize.[10][11] This method is excellent for obtaining high-quality single crystals but is less practical for large-scale purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing a salt of Methyl 4-methoxypiperidine-2-carboxylate? A: Given the polar nature of the salt, you should start with moderately polar solvents. A review of techniques for similar piperidine derivatives shows that alcohols (ethanol, methanol), acetonitrile, and ethyl acetate are common choices.[12] A highly effective approach is often a binary system, such as an alcohol paired with an ester. For example, a patent for the closely related 4-methylpiperidine-2-carboxylate hydrochloride specifies recrystallization from an ethanol/ethyl acetate mixture.[13]

| Solvent Class | Examples | Typical Role in Crystallization |

| Alcohols | Methanol, Ethanol | Good "soluble" solvents, especially when heated.[14] |

| Esters | Ethyl Acetate | Can be a primary solvent or an anti-solvent. |

| Ketones | Acetone | Often used as an anti-solvent. |

| Ethers | Methyl tert-butyl ether (MTBE), Diethyl ether | Almost always used as anti-solvents. |

| Nitriles | Acetonitrile | A good polar aprotic solvent for dissolution. |

Q2: Which counter-ion (salt form) is best for achieving good crystals? A: Hydrochloride (HCl) and methanesulfonate (mesylate, MsOH) salts are excellent and common starting points for amine-containing pharmaceuticals.[15] The ideal choice depends on the specific solubility profile you are trying to achieve. A significant difference in pKa between the piperidine nitrogen (pKa ~11) and the acid (pKa < 2) ensures robust salt formation.[16] It is often worthwhile to screen two or three different salts to find the one that yields the best crystal habit and yield in a convenient solvent system.

Q3: How pure does my crude material need to be before I start crystallization? A: For crystallization to be effective, a minimum purity of 80-90% is recommended.[11] If the crude material contains a high percentage of impurities, several issues can arise:

-

Inhibition of Nucleation: Impurities can interfere with the formation of crystal nuclei, preventing crystallization altogether.

-

Oiling Out: The presence of impurities can lower the melting point of the mixture, promoting liquid-liquid phase separation.[17]

-

Inclusion in the Crystal Lattice: Impurities can be trapped within the growing crystals, compromising the final purity.

If your material is less than 80% pure, consider a preliminary purification step like column chromatography before attempting crystallization.[7]

Section 3: Troubleshooting Guide

This section addresses the most common failures encountered during crystallization experiments in a question-and-answer format.

Problem: My compound forms an oil instead of crystals ("oiling out").

Q4: I dissolved my compound salt in a hot solvent, but upon cooling, it separated into sticky, oil-like droplets. What is happening and how can I get crystals?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[18] It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in the presence of that solvent.[3] Essentially, the solute comes out of solution as a liquid "melt" instead of a solid crystal. This is a common problem with polar organic compounds, especially if impurities are present.[17][19] An oil phase can trap impurities, making purification ineffective.[20]

Troubleshooting Steps for Oiling Out:

-

Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly. Reheat the mixture until the oil redissolves completely. If necessary, add 10-20% more solvent to increase the total volume.[21] Then, allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature over several hours).

-

Lower the Saturation Temperature: Add more of the "good" solvent to the hot solution. This will lower the temperature at which the solution becomes saturated, hopefully to a point below the compound's melting point in the solvent.

-

Change the Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a solvent in which it is less soluble, or move to an anti-solvent crystallization method. Adding an anti-solvent at a constant temperature can avoid the temperature-drop issue entirely.

-

Verify the pH: For salts, an incorrect pH can cause the formation of the free base, which may be an oil at room temperature. Ensure the pH of your solution favors the salt form.[11]

Problem: No crystals are forming.

Q5: My solution is clear and has been cooling for hours, but absolutely nothing has happened. How can I induce crystallization?

A: This indicates that your solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the formation of the first tiny crystal seeds) is too high.

Methods to Induce Crystallization:

-

Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation point.[21]

-

Add a Seed Crystal: If you have a small crystal from a previous batch, adding it to the solution will provide a perfect template for further crystal growth, bypassing the nucleation barrier.

-

Increase Concentration: Your solution may be too dilute. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the solute concentration.[21] Then, allow it to cool again.

-

Decrease Temperature: If cooling to room temperature is ineffective, move the flask to an ice bath (0 °C) or a freezer (if the solvent's freezing point allows) to further decrease the compound's solubility.

-

Use an Anti-Solvent: If you are using a single solvent system, you can try adding a few drops of a miscible anti-solvent to the cold solution to dramatically reduce the compound's solubility and force precipitation.

Section 4: Standard Operating Protocol (SOP)

This section provides a robust, general-purpose protocol for the crystallization of Methyl 4-methoxypiperidine-2-carboxylate salts using the anti-solvent technique.

Protocol: Anti-Solvent Crystallization of Methyl 4-methoxypiperidine-2-carboxylate HCl

Materials:

-

Crude Methyl 4-methoxypiperidine-2-carboxylate HCl (>85% purity)

-

"Good" Solvent: Methanol

-

"Anti-Solvent": Methyl tert-butyl ether (MTBE)

-

Erlenmeyer flasks, magnetic stirrer and stir bar, heating mantle or hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, add the crude salt. Add a minimal amount of methanol (the "good" solvent) and a stir bar. Gently heat the mixture with stirring until the solid is fully dissolved. Avoid boiling vigorously.

-

Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a second, clean and pre-heated flask.[3] This prevents premature crystallization in the funnel.

-

Anti-Solvent Addition: While stirring the hot solution, slowly add the MTBE (the "anti-solvent") dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of saturation. If it becomes too cloudy, add a few drops of hot methanol to clarify it.

-

Crystal Growth (Cooling): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without being disturbed. Crystal formation should begin as the solution cools.[6]

-

Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the mother liquor.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals on the filter with a small amount of cold MTBE to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

References

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. (n.d.). BenchChem.

- Gas antisolvent crystallization of organic salts from aqueous solutions. (n.d.).

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). BenchChem.

- Processes involving the use of antisolvent crystallization. (n.d.).

- How To Grow Crystals. (2015). University of Florida.

- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.

- Guide for crystallization. (n.d.).

- Crystallization. (n.d.).

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). BenchChem.

- Three-Step Mechanism of Antisolvent Crystallization. (2022).

- Anti-Solvent Crystallization. (n.d.).

- Have you experienced that your piperidine crystallizes when not in use? (2021).

- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).

- Troubleshooting. (2022). Chemistry LibreTexts.

- How to crystallize your sample. (n.d.). KU Leuven.

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024).

- Antisolvent Crystalliz

- Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. (2019). PMC.

- CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. (2003). Molecular Crystals and Liquid Crystals.

- Oiling Out in Crystalliz

- How to avoid the formation of oil droplets during recrystallization? (2014).

- Tips & Tricks: Recrystalliz

- 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.

- Cocrystal or Salt: Does It Really Matter? (n.d.).

- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... (n.d.). PMC.

- Crystallising polar n

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.

- A salt or a co-crystal – when crystallization protocol m

- Crystal structure and characterization of the sulfamethazine–piperidine salt. (n.d.). PMC.

- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. (n.d.).

- Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. researchgate.net [researchgate.net]

- 5. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unifr.ch [unifr.ch]

- 12. chemrevlett.com [chemrevlett.com]

- 13. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 19. mt.com [mt.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. chem.libretexts.org [chem.libretexts.org]

troubleshooting low reactivity of Methyl 4-methoxypiperidine-2-carboxylate secondary amine

Topic: Troubleshooting Low Reactivity of Secondary Amine (C2-Substituted Piperidine)

Executive Diagnostic: Why is this reaction failing?

The low reactivity of Methyl 4-methoxypiperidine-2-carboxylate is not a random anomaly; it is a predictable consequence of two converging factors: Steric Shielding and Electronic Deactivation .

-

The "Orthogonal" Steric Wall (C2-Ester): The methyl ester at position 2 is located on the carbon immediately adjacent to the nitrogen. In a piperidine chair conformation, this group often adopts an equatorial position to minimize 1,3-diaxial interactions. This places the carbonyl oxygen and the methoxy group of the ester in a position that physically blocks the approach of incoming electrophiles to the nitrogen lone pair.

-

Electronic Withdrawal (Inductive Effect): The ester is an electron-withdrawing group (EWG). Through inductive effects (

), it pulls electron density away from the amine nitrogen, lowering its HOMO energy. This makes the amine significantly less nucleophilic (lower pKa of the conjugate acid, likely ~7.5–8.0 vs. ~11 for piperidine). -

The 4-Methoxy Perturbation: While less sterically intrusive than the C2-ester, the 4-methoxy group locks the ring conformation. If the 4-methoxy and 2-ester are cis, they may force the ring into a specific twist-boat or chair form that further buries the nitrogen lone pair.

Interactive Troubleshooting Guide

Module A: Amide Coupling Failures

User Complaint: "Standard HATU/DIEA coupling yields <10% product. Starting material remains."

The Solution Matrix

Standard reagents (HATU, EDC) create "active esters" (e.g., OAt-esters). These are bulky. Your hindered amine cannot reach the carbonyl carbon of these bulky intermediates. You must switch to smaller, hotter electrophiles .

| Method | Reagent Class | Steric Profile | Reactivity | Recommendation |

| Standard | HATU / HBTU | Bulky | High | Avoid. Active ester is too large for this amine. |

| Alternative | PyBroP / PyClocK | Moderate | Very High | Good. Generates acid bromide in situ; less bulky than OAt. |

| The "Nuclear" Option | Acid Chlorides ( | Tiny | Extreme | Best. The chloride leaving group is small enough to bypass the C2-steric wall. |

| Catalytic | Acyl Fluorides (TFFH) | Small | High | Excellent. Fluorides are stable but highly reactive toward hindered amines. |

Protocol 1: The "Nuclear Option" (Acid Chloride Generation)

Use this when all coupling reagents fail.

-

Activation: Dissolve your carboxylic acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution stops (1–2 h).

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical: excess reagent will destroy your amine). Redissolve in dry DCM.

-

Coupling: Add the Methyl 4-methoxypiperidine-2-carboxylate (1.0 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine or Collidine, 2.5 equiv).

-

Why Collidine? It is sterically hindered and won't attack the acid chloride, unlike pyridine or TEA.

-

-

Execution: Stir at 0°C

RT. If sluggish, heat to 40°C.

Protocol 2: PyBroP Coupling (For Acid-Sensitive Substrates)

-

Dissolve Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and PyBroP (1.1 equiv) in DCM or DMF.

-

Add DIPEA (3.0 equiv) dropwise at 0°C.

-

Stir for 16h.

-

Note: PyBroP generates an acyl phosphonium species which is highly reactive and less prone to steric rejection than uronium salts.

-

Module B: Stability & Side Reactions (DKP Formation)

User Complaint: "I see a mass corresponding to [M - 32] or a dimer. My yield is low."

The Diagnosis: You are witnessing Diketopiperazine (DKP) Formation .[1][2]

Because your molecule is an

Prevention Strategy:

-

Avoid "Naked" Amines: Never leave the secondary amine as a free base in solution for extended periods. Store as the HCl or TFA salt.

-

Steric Bulk on Partner: DKP is faster if the coupling partner is unhindered (like Glycine or Alanine).

-

Do NOT use Methanol: Avoid alcoholic solvents during coupling or basic workups, as they facilitate ester exchange and cyclization.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting reactivity issues with this specific scaffold.

Caption: Decision matrix for diagnosing reaction failures. Identify the failure mode (Steric vs. Instability) to select the correct protocol.

FAQ: Specific Reaction Scenarios

Q1: Can I use Reductive Amination to attach an alkyl group?

A: Yes, but it is slow.

-

The Issue: Imine formation is the rate-determining step and is hindered by the C2-ester.

-

The Fix: You must use a Lewis Acid catalyst.

-

Protocol: Mix Amine + Aldehyde +

(Titanium Isopropoxide, 2.0 equiv) neat or in THF. Stir for 6–12h to force imine formation (solution becomes viscous). Then add

-

Q2: I need to hydrolyze the ester (saponification). The reaction is black/messy.

A: You are likely using NaOH/LiOH and getting polymerization or decomposition.

-

The Fix: Use TMSOK (Potassium Trimethylsilanolate) in dry ether or THF. This provides anhydrous hydroxide equivalents that are soluble in organic solvents, allowing for milder hydrolysis without the harsh aqueous basic conditions that trigger side reactions in amino esters.

Q3: Why is the 4-methoxy group important?

A: While the C2-ester dominates reactivity, the 4-methoxy group dictates solubility and conformation .

-

If the 4-OMe is axial, it may H-bond with the amine (if protonated), locking the conformation.

-

If you are observing unexpected NMR signals, check for Epimerization at C2 . The C2 proton is acidic (

, lowered by the ammonium). Strong bases (NaH, LDA) will racemize this center instantly.

References

-

BenchChem. (2025).[3] Challenges in amide coupling with sterically hindered amines.[3] Retrieved from

-

Organic Chemistry Portal. (2024). Amide synthesis by acylation: Handling hindered substrates.[4] Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: Piperidine-2-carboxylic acid methyl ester.[5][6][7] Retrieved from

-

Royal Society of Chemistry. (2021). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][8] Organic & Biomolecular Chemistry.[4][8][9] Retrieved from

-

Baran Lab (Scripps). Diketopiperazines: Formation and Avoidance in Peptide Synthesis. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. (S)-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER|lookchem [lookchem.com]

- 6. (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride | 18650-38-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Amine - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Reaction Temperature for Substitution Reactions of Methyl 4-methoxypiperidine-2-carboxylate

Introduction

Methyl 4-methoxypiperidine-2-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular architectures. The nucleophilic substitution at the piperidine nitrogen is a cornerstone reaction for its elaboration. However, achieving optimal yield and purity is highly dependent on precise control of the reaction temperature. This parameter directly influences reaction kinetics, selectivity between desired products and byproducts, and the stability of both reactants and products.

This guide, developed for researchers, scientists, and drug development professionals, provides a systematic, experience-driven approach to optimizing reaction temperature. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific synthetic challenges.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most pressing issues encountered during substitution reactions with Methyl 4-methoxypiperidine-2-carboxylate.

Q1: My reaction shows low or incomplete conversion. What is the first step in troubleshooting the reaction temperature?

A1: Sluggish or incomplete reactions are often due to insufficient energy to overcome the activation energy barrier.[1] A cautious, incremental increase in temperature is the primary solution. A modest increase of 10-20 °C can significantly accelerate the reaction rate, as described by the Arrhenius equation.[2][3] However, it is crucial to monitor for the appearance of degradation products or side reactions at the higher temperature. We recommend performing a systematic temperature screening experiment, as detailed in Part 2.2, to identify a more suitable range.

Q2: I am observing significant formation of side products. How can adjusting the temperature help minimize these?

A2: The formation of side products indicates that one or more undesired reaction pathways are competing with your desired substitution. These competing reactions have their own activation energies and temperature dependencies.[4]

-

For faster-forming, less stable (kinetic) side products: Lowering the temperature can favor the formation of the more stable (thermodynamic) desired product, provided the reaction can still proceed at a reasonable rate.[5][6]

-

For degradation or elimination products: These are often favored at higher temperatures. Reducing the reaction temperature is a key strategy to improve purity.

-

For over-alkylation (quaternary salt formation): While often controlled by stoichiometry and slow addition of the electrophile, lowering the temperature can also help manage the rate of the second substitution reaction.[7][8]

Q3: The reaction seems to be stalling after an initial, rapid conversion. Could temperature be a factor?

A3: This can occur for several reasons related to temperature. The reaction might be highly exothermic, leading to an initial spike in the internal temperature that accelerates the reaction, followed by a slowdown as it cools to the set temperature.[9][10] Conversely, a product or byproduct might inhibit the catalyst or react with a starting material, a process that could be temperature-dependent. In N-alkylation reactions, the generation of an acid (e.g., HBr, HCl) can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction; this equilibrium can be influenced by temperature.[1]

Q4: How do I determine the optimal temperature range for my specific substrate and nucleophile without extensive trial and error?

A4: While every reaction is unique, a logical starting point is a preliminary temperature screening. Begin at a low temperature (e.g., room temperature or 0 °C) and run parallel small-scale reactions at increasing intervals (e.g., 25 °C, 40 °C, 60 °C, 80 °C). Monitor each reaction by TLC or LC-MS at set time points. This systematic approach, detailed in Part 2.2, provides a rapid, data-driven method to identify the most promising temperature window for further fine-tuning.

Q5: What are the primary risks of running the reaction at too high a temperature?

A5: Exceeding the optimal temperature can lead to several detrimental outcomes:

-

Thermal Decomposition: The starting material, reagents, or the desired product may degrade, lowering the yield and complicating purification.[11] The thermal stability of substituted piperazines has been shown to be a significant concern at elevated temperatures.[12]

-

Reduced Selectivity: High temperatures can provide sufficient energy to overcome the activation barriers of multiple reaction pathways, leading to a mixture of products.[4]

-

Runaway Reactions: For exothermic processes, excessive heat can create a positive feedback loop where the reaction rate and heat generation spiral out of control, posing a significant safety hazard.[9][13][14]

-

Solvent Issues: Approaching or exceeding the boiling point of the solvent can cause pressure buildup in a sealed system and alter reactant concentrations.

Part 2: In-Depth Technical Guide - A Systematic Approach to Temperature Optimization

Understanding the Reaction Mechanism and the Role of Temperature

The substitution reaction on the nitrogen of Methyl 4-methoxypiperidine-2-carboxylate is typically a nucleophilic substitution (SN2-type) process. The reaction rate is governed by the Arrhenius equation, which mathematically describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T).[15]

k = A * exp(-Ea / RT)

In essence, increasing the temperature provides the reacting molecules with more kinetic energy, increasing the frequency and force of collisions, and thus the likelihood that a collision will have sufficient energy to overcome the activation barrier (Ea).[3][16]

However, temperature's influence extends to selectivity, particularly when multiple products can be formed. This is the domain of Kinetic vs. Thermodynamic Control .[6]

-

Kinetic Control (Low Temperature, Short Time): Favors the product that is formed fastest (i.e., the one with the lowest activation energy), which may not be the most stable product.[17]

-

Thermodynamic Control (High Temperature, Long Time): Allows the initial products to equilibrate. The final product mixture will reflect the relative stabilities of the products, favoring the most stable isomer.[5][17]

Optimizing temperature is therefore a balancing act: it must be high enough to achieve a practical reaction rate but not so high that it compromises selectivity or stability.

Experimental Protocol: Preliminary Temperature Screening

This protocol outlines a parallel screening experiment to efficiently identify a promising temperature range.

Objective: To determine the effect of temperature on conversion and purity for the substitution reaction.

Materials:

-

Methyl 4-methoxypiperidine-2-carboxylate

-

Electrophile (e.g., alkyl halide, aryl halide)

-

Base (if required, e.g., K₂CO₃, DIPEA)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

-

Array of reaction vials with stir bars

-

Heating/cooling block capable of maintaining multiple temperatures

Procedure:

-

Setup: In a glovebox or under an inert atmosphere, prepare a stock solution of Methyl 4-methoxypiperidine-2-carboxylate, the electrophile, and the base (if used) in the chosen solvent to ensure consistent concentrations.

-

Aliquot: Dispense equal volumes of the stock solution into 4-6 reaction vials.

-